molecular formula C24H25N5O3 B2546787 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251696-98-6

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2546787
CAS No.: 1251696-98-6
M. Wt: 431.496
InChI Key: PAVMSMFMCGECLX-UHFFFAOYSA-N
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Description

The compound 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide features a triazolo[4,3-a]pyrazine core substituted at position 8 with a 2,3-dimethylphenoxy group and at position 2 with an acetamide moiety linked to a 4-isopropylphenyl group. Its molecular weight is approximately 433.47 g/mol (inferred from analogs in ).

Properties

IUPAC Name

2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-15(2)18-8-10-19(11-9-18)26-21(30)14-29-24(31)28-13-12-25-23(22(28)27-29)32-20-7-5-6-16(3)17(20)4/h5-13,15H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMSMFMCGECLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues of Triazolo[4,3-a]pyrazine Derivatives

Substituent Variations at Position 8
  • 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide (): Replaces the 2,3-dimethylphenoxy group with a 4-chlorobenzylsulfanyl moiety. Molecular weight: ~465.9 g/mol (estimated from formula).
  • 8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)-one (): Features an amino group at position 8 and a benzylpiperazinylphenyl group. The amino group increases polarity, while the benzylpiperazine enhances solubility and receptor interaction in neurological targets.
Substituent Variations at the Acetamide Side Chain
  • 2-[8-(3,5-Dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide (): Substitutes the 4-isopropylphenyl group with a 4-ethoxyphenyl moiety. Molecular weight: 433.47 g/mol, identical to the target compound but with distinct pharmacokinetic properties.
  • N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (): Incorporates a phenolic antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via an ethyloxy spacer. Demonstrates dual functionality: triazolo-pyrazine core for target binding + antioxidant for oxidative stress mitigation.
Table 1: Comparative Properties of Selected Analogs
Compound Position 8 Substituent Acetamide Substituent Molecular Weight (g/mol) Key Functional Attributes
Target Compound 2,3-Dimethylphenoxy 4-Isopropylphenyl ~433.47 High lipophilicity, kinase inhibition potential
Compound 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl ~465.9 Enhanced electron-withdrawing effects
Compound 3,5-Dimethylphenoxy 4-Ethoxyphenyl 433.47 Improved solubility vs. target
Compound (45) Amino + benzylpiperazinyl Phenyl ~505.6 Neurological target engagement
Key Observations:
  • Lipophilicity: The 4-isopropyl group in the target compound increases logP compared to ethoxy () or hydrophilic amino groups ().
  • Bioactivity: Sulfanyl and amino substituents () may enhance binding to cysteine-rich enzymes or neurotransmitter receptors, whereas phenoxy groups favor kinase interactions.
  • Synthetic Complexity : Benzylpiperazine and antioxidant conjugates () require multi-step syntheses, contrasting with the target’s straightforward coupling approach.

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